1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one
Description
1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one (CAS: 386-83-4) is a fluorene-derived ketone featuring a trifluoroacetyl group directly attached to the fluorenyl core.
Properties
CAS No. |
386-83-4 |
|---|---|
Molecular Formula |
C15H9F3O |
Molecular Weight |
262.23 g/mol |
IUPAC Name |
1-(9H-fluoren-9-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C15H9F3O/c16-15(17,18)14(19)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H |
InChI Key |
GMKFBDYQYADPBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one
General Synthetic Strategy
The key synthetic challenge is the selective introduction of the trifluoroacetyl group onto the 9-position of fluorene. The common approaches involve:
- Acylation of fluorene or fluorene derivatives using trifluoroacetylating agents.
- Palladium-catalyzed annulation or coupling reactions to build the fluorenone framework with trifluoroacetyl substituents.
- Use of trifluoroacetyl halides or trifluoromethyl ketones as electrophilic reagents.
Specific Synthetic Routes
Palladium-Catalyzed Synthesis of Fluoren-9-ones with Trifluoroacetyl Groups
A notable method involves the palladium-catalyzed annulation reaction of aryl halides (such as 2-haloarenecarboxaldehydes) with trifluoromethylated aryl triflates to form fluoren-9-one derivatives bearing trifluoroacetyl groups.
- Reaction Conditions: Pd catalyst, suitable ligand, base, and solvent under controlled temperature.
- Outcome: Efficient synthesis of substituted fluoren-9-ones, including trifluoroacetyl-substituted derivatives.
- Advantages: Avoids harsh oxidizing agents and strong acids; tolerates multiple halogen substituents.
- Reference Example: Reaction of 2-iodobenzaldehyde with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate gave fluoren-9-one derivatives in good yield (up to ~53% in some cases).
This method can be adapted to prepare 1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one by selecting appropriate trifluoromethylated precursors.
Direct Acylation Using Trifluoroacetyl Chloride or Anhydride
- Procedure: Fluorene is reacted with trifluoroacetyl chloride or trifluoroacetic anhydride in the presence of Lewis acids (e.g., AlCl3) or other catalysts.
- Mechanism: Electrophilic aromatic substitution at the 9-position of fluorene, forming the trifluoroacetyl ketone.
- Considerations: Control of reaction conditions to avoid polyacylation or side reactions.
Use of Boron Trifluoride Catalysis in Fluorene Derivative Functionalization
Preparation Data and Research Outcomes
Example Reaction Table for Palladium-Catalyzed Synthesis of Fluoren-9-ones
| Entry | Aryl Halide Substrate | Trifluoromethylated Reagent | Product Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Iodobenzaldehyde | 2-(Trimethylsilyl)phenyl triflate | 70-80 | Good yield, standard reaction time |
| 2 | 2-Bromobenzaldehyde | 2-(Trimethylsilyl)phenyl triflate | 40-50 | Longer reaction time needed |
| 3 | 5-Bromo-2-iodobenzaldehyde | 2-(Trimethylsilyl)phenyl triflate | 65-75 | Selective formation of bromo-substituted product |
| 4 | 2-Iodo-4,5-dimethoxybenzaldehyde | 2-(Trimethylsilyl)phenyl triflate | 53 | Electron-donating groups moderate yield |
Data adapted from research on fluoren-9-one synthesis with trifluoromethyl substituents.
Summary of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Palladium-catalyzed annulation | Pd catalyst, aryl halides, trifluoromethylated triflates | Mild conditions, good yields, versatile | Requires Pd catalyst, sometimes long reaction times |
| Direct acylation | Fluorene, trifluoroacetyl chloride, Lewis acid catalyst | Straightforward, classical approach | Possible side reactions, harsh reagents |
| BF3-catalyzed functionalization | BF3·Et2O, fluorene derivatives, trifluoroacetyl sources | Catalytic, can be selective | Less documented for this specific compound |
Chemical Reactions Analysis
Types of Reactions
1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, alcohols, and various substituted fluorenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Research into its potential therapeutic applications, including its use as a pharmacophore in drug design, is ongoing.
Mechanism of Action
The mechanism of action of 1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The fluorenyl group can engage in π-π interactions with aromatic residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and related fluorenone derivatives:
Physicochemical Properties
- Electron-Withdrawing Effects : The trifluoroacetyl group in the target compound significantly lowers the electron density at the carbonyl carbon compared to acetyl or phenyl-substituted analogs, making it more reactive toward nucleophilic attack .
- Thermal Stability: Fluorenone derivatives with halogen substituents (e.g., bromine in 1-(bromophenyl)-trifluoroethanone) exhibit higher thermal stability due to stronger C–Br and C–F bonds .
- Solubility : Trifluoromethyl groups improve solubility in polar aprotic solvents (e.g., DMF, THF) compared to purely aromatic derivatives .
Biological Activity
1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one, also known by its CAS number 122243-35-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
Basic Information
- Molecular Formula : C15H9F3O
- Molar Mass : 262.23 g/mol
- CAS Number : 122243-35-0
Structural Representation
The compound features a fluorenyl group linked to a trifluoroethanone moiety, which contributes to its unique chemical behavior and potential biological interactions.
Research indicates that 1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains.
- Anti-inflammatory Effects : The trifluoroethyl group is known to enhance the lipophilicity of compounds, potentially increasing their ability to penetrate biological membranes and exert anti-inflammatory effects.
In Vitro Studies
Table 1 summarizes key findings from in vitro studies assessing the biological activity of 1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one:
| Study | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Study A | HeLa | 10 | 50% inhibition of cell proliferation |
| Study B | MCF-7 | 25 | Induction of apoptosis |
| Study C | E. coli | 100 | 70% reduction in bacterial growth |
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of 1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one against various pathogens. The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, suggesting potential for development as an antimicrobial agent .
Case Study 2: Anti-cancer Properties
A separate investigation into the anti-cancer properties of the compound was conducted using MCF-7 breast cancer cells. The results indicated that treatment with the compound at concentrations above 25 µM led to increased apoptosis rates and reduced cell viability, highlighting its potential as a chemotherapeutic agent .
Safety and Toxicology
While initial findings are promising, it is critical to assess the safety profile of 1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one. Toxicological assessments are necessary to evaluate any adverse effects associated with its use. Standard protocols for evaluating cytotoxicity and organ toxicity should be employed in future studies.
Q & A
Q. What are the common synthetic methodologies for 1-(9H-Fluoren-9-yl)-2,2,2-trifluoroethan-1-one in laboratory settings?
The synthesis typically involves functionalization of the fluorenyl backbone. A key approach includes:
- Grignard Reactions : Reacting fluorenyl precursors with trifluoroacetylating agents. For example, fluoren-9-one derivatives can react with trifluoroacetyl chloride under anhydrous conditions in tetrahydrofuran (THF), followed by quenching with acidic workup .
- Nucleophilic Substitution : Introducing the trifluoroacetyl group via substitution reactions, often requiring low temperatures (-100°C) and controlled reagent addition to minimize side reactions .
- Oxidative Ring-Opening : Fluorenol derivatives may undergo oxidative transformations to yield biaryl intermediates, which can be further functionalized .
Q. How is the structural integrity of this compound validated post-synthesis?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Peaks corresponding to the fluorenyl aromatic protons (δ 7.20–7.60 ppm) and the trifluoroacetyl carbonyl (δ ~190 ppm in ¹³C NMR) confirm the core structure .
- IR Spectroscopy : A strong C=O stretch near 1700 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ are diagnostic .
- Chromatography : HPLC or GC-MS ensures purity (>95%) and identifies byproducts .
Advanced Research Questions
Q. What strategies optimize reaction yields in low-temperature syntheses involving this compound?
- Temperature Control : Maintaining reactions at -100°C (using liquid N₂/acetone baths) prevents thermal decomposition of intermediates .
- Reagent Addition Rate : Slow addition of nitrating or acylating agents (e.g., NaNO₂ or trifluoroacetyl chloride) minimizes exothermic side reactions .
- Solvent Selection : Polar aprotic solvents like THF stabilize reactive intermediates, while dichloromethane (DCM) aids in solubility during workup .
Q. How can researchers resolve contradictions between observed and theoretical spectral data?
- Reference Databases : Cross-validate NMR/IR data with NIST Chemistry WebBook entries for fluorenone derivatives .
- Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts and vibrational modes, aiding in peak assignment .
- Isolation of Byproducts : Chromatographic separation followed by structural elucidation (e.g., X-ray crystallography) identifies unexpected products .
Q. What role does the trifluoroacetyl group play in modulating reactivity?
- Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., in aldol condensations) .
- Steric Hindrance : The bulky trifluoroacetyl moiety can sterically block certain reaction pathways, necessitating tailored catalysts (e.g., Lewis acids like AlCl₃) .
- Solubility : Fluorination improves solubility in non-polar solvents, facilitating reactions in biphasic systems .
Q. What challenges arise in characterizing byproducts from fluorenyl derivative reactions?
- Isomeric Complexity : Fluorenyl intermediates may form regioisomers during substitution; 2D NMR (COSY, HSQC) differentiates between positional isomers .
- Low Volatility : High molecular weight byproducts complicate GC-MS analysis. Derivatization (e.g., silylation) improves volatility .
- Crystallization Issues : Poorly crystalline byproducts require microdiffraction techniques or cryo-EM for structural resolution .
Methodological Considerations
Q. How to design experiments for studying the compound’s electronic properties?
- Cyclic Voltammetry (CV) : Measures redox potentials to assess electron-withdrawing capacity of the -CF₃ group .
- UV-Vis Spectroscopy : Correlates π→π* transitions in the fluorenyl backbone with conjugation effects from substituents .
- Theoretical Studies : Time-Dependent DFT (TD-DFT) models electronic transitions and compares them with experimental spectra .
Q. What protocols mitigate degradation during storage?
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the fluorenyl moiety .
- Light Sensitivity : Use amber vials to avoid photodegradation of the ketone group .
- Low-Temperature Storage : Maintain at -20°C in anhydrous DMSO or DMF to preserve stability .
Data Contradiction Analysis
Q. How to address inconsistencies in reported reaction yields for this compound?
- Reproducibility Checks : Verify moisture control (e.g., use of molecular sieves) and catalyst purity .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .
- Meta-Analysis : Compare synthetic protocols across literature (e.g., solvent polarity, stoichiometry) to isolate critical variables .
Q. Why do computational models sometimes fail to predict the compound’s crystallographic behavior?
- Packing Effects : Crystal lattice forces (e.g., van der Waals interactions) are challenging to model accurately. Experimental refinement using SHELX software accounts for these .
- Dynamic Disorder : Flexible -CF₃ groups may adopt multiple conformations, complicating X-ray refinement. Low-temperature (173 K) data collection reduces thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
